8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid
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Overview
Description
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid is an organic compound characterized by the presence of both phenyl and pyridinyl groups attached to an octenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the octenoic acid backbone to a single bond, forming saturated derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid involves its interaction with specific molecular targets. The phenyl and pyridinyl groups can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-8-pyridin-3-yl-octanoic acid: Similar structure but lacks the double bond in the octenoic acid backbone.
8-Phenyl-8-pyridin-3-yl-hexanoic acid: Shorter carbon chain compared to the octenoic acid derivative.
8-Phenyl-8-pyridin-3-yl-decanoic acid: Longer carbon chain compared to the octenoic acid derivative.
Uniqueness
8-Phenyl-8-pyridin-3-yl-oct-7-enoic acid is unique due to the presence of both phenyl and pyridinyl groups attached to an unsaturated octenoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89667-41-4 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(Z)-8-phenyl-8-pyridin-3-yloct-7-enoic acid |
InChI |
InChI=1S/C19H21NO2/c21-19(22)13-7-2-1-6-12-18(16-9-4-3-5-10-16)17-11-8-14-20-15-17/h3-5,8-12,14-15H,1-2,6-7,13H2,(H,21,22)/b18-12- |
InChI Key |
WSPYFANRPUFZCC-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/CCCCCC(=O)O)/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCCCC(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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